REACTION_CXSMILES
|
[F:1][C:2]1([F:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=2)[O:5][CH2:4][CH2:3]1.[Cl-].[NH4+]>CO.[Zn]>[F:15][C:2]1([F:1])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([NH2:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
4,4-difluoro-6-nitro-chromane
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC1(CCOC2=CC=C(C=C12)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter off the solid
|
Type
|
ADDITION
|
Details
|
add water (50 mL) to the filtrate
|
Type
|
EXTRACTION
|
Details
|
extract with EtOAc (50 mL×2)
|
Type
|
WASH
|
Details
|
Combine the organic layers, wash with brine (50 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get a crude residue
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica gel, EtOAc:PE=1:3)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCOC2=CC=C(C=C12)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 83.7% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |